2,2-dimethyl-2H-pyrano[3,2-c]pyridine
Overview
Description
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2H-pyrano[3,2-c]pyridine typically involves multicomponent reactions that integrate green chemistry principles. One common method includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile under microwave or solar energy in aqueous ethanol with a catalytic amount of potassium carbonate . This method is efficient and environmentally friendly, yielding high product quantities in a short time.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are likely employed to ensure sustainable and cost-effective production. Techniques such as microwave-assisted synthesis and the use of benign catalysts are favored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,2-c]pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,2-dimethyl-2H-pyrano[3,2-c]pyridine exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or interact with cellular receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]pyridine: Another heterocyclic compound with a fused pyran and pyridine ring system.
Pyrano[3,2-c]quinoline: Similar in structure but with a quinoline ring instead of a pyridine ring.
2H-Chromenes: These compounds have a fused pyran ring and are known for their stability and biological activities.
Uniqueness
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethylpyrano[3,2-c]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)5-3-8-7-11-6-4-9(8)12-10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPXYSAYXMXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CN=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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